5-Bromo-2-(hydrazinylmethyl)phenol
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Overview
Description
5-Bromo-2-(hydrazinylmethyl)phenol: is an organic compound characterized by the presence of a bromine atom, a hydrazinylmethyl group, and a phenol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydrazinylmethyl)phenol typically involves the bromination of 2-(hydrazinylmethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-(hydrazinylmethyl)phenol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and complex organic molecules .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays .
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 2-Bromo-4-(hydrazinylmethyl)phenol
- 5-Bromo-2-(hydroxymethyl)phenol
- 5-Bromo-2-(aminomethyl)phenol
Comparison: 5-Bromo-2-(hydrazinylmethyl)phenol is unique due to the presence of both a bromine atom and a hydrazinylmethyl group, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity due to the synergistic effects of its functional groups .
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2 |
InChI Key |
MJIOFXHPKHIOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CNN |
Origin of Product |
United States |
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